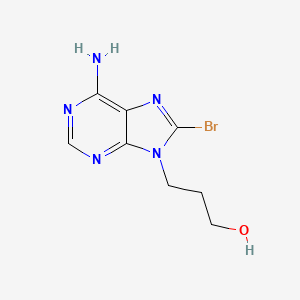

8-Bromo-9-(3-hydroxypropyl)-9H-adenine

Description

Properties

Molecular Formula |

C8H10BrN5O |

|---|---|

Molecular Weight |

272.10 g/mol |

IUPAC Name |

3-(6-amino-8-bromopurin-9-yl)propan-1-ol |

InChI |

InChI=1S/C8H10BrN5O/c9-8-13-5-6(10)11-4-12-7(5)14(8)2-1-3-15/h4,15H,1-3H2,(H2,10,11,12) |

InChI Key |

MUZYIFHIQGFDMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)CCCO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Differences

*Calculated based on molecular formula.

Pharmacological Considerations

- Adenosine Receptor Antagonism: Compounds like 8-Bromo-9-cyclopentyl-9H-adenine (132) and 8-Bromo-9-propyl-9H-adenine (138) are documented as ADORA2A antagonists . The target compound’s hydroxyl group may alter binding kinetics or selectivity compared to these analogs.

- SAR Insights :

Preparation Methods

Molecular Characteristics

The compound features:

Synthetic Challenges

-

Regioselective bromination : Introducing bromine at C8 without side reactions.

-

Alkylation specificity : Ensuring N9 substitution over other reactive sites (e.g., N3, N7).

-

Hydroxyl group stability : Preserving the 3-hydroxypropyl moiety during bromination.

Synthetic Routes and Methodologies

Alkylation of Adenine at N9

The 3-hydroxypropyl group is introduced via nucleophilic substitution. Patent data and medicinal chemistry studies highlight two approaches:

Direct Alkylation with 3-Bromo-1-Propanol

Cyclic Carbonate-Mediated Alkylation

Bromination at C8

Post-alkylation, bromination targets the adenine C8 position.

Electrophilic Bromination

Radical Bromination

-

Reagents : NBS, AIBN (radical initiator).

-

Solvent : CCl4 or DMF.

-

Conditions : Reflux, 4–6 h.

Optimization and Analytical Validation

Reaction Monitoring

Purification Techniques

Characterization Data

-

NMR (1H, 13C) : Key signals:

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Alkylation | Simple reagents, scalable | Low regioselectivity | 60–70 |

| Cyclic Carbonate Route | Hydroxyl protection inherent | Multi-step synthesis | 50–65 |

| NBS Bromination | High selectivity | Cost of reagents | 75–85 |

| Br2 Bromination | Low cost | Over-bromination risk | 60–75 |

Stability and Functional Considerations

Hydrolytic Stability

The 3-hydroxypropyl group enhances solubility but may undergo oxidation. Stability studies show:

-

pH 7.4 (PBS) : >90% intact after 24 h.

-

Acidic conditions (pH 2) : Degradation to adenine observed (~20% in 6 h).

Applications in Antiviral Research

-

Nucleotide analogues : Serves as a precursor for boranophosphate derivatives with enhanced antiviral activity.

-

Enzymatic studies : Used in isotopic labeling for metabolic tracing.

Industrial-Scale Considerations

Cost-Effective Reagents

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 8-Bromo-9-(3-hydroxypropyl)-9H-adenine, and how are intermediates characterized?

- Methodology :

- Multi-step alkylation and bromination : Start with adenine derivatives (e.g., 9H-adenine) and perform N9-alkylation using 3-bromo-1-propanol under basic conditions (e.g., K₂CO₃/DMF). Bromination at the C8 position typically employs N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C .

- Characterization : Confirm intermediates via -NMR (e.g., shifts for bromine at C8: δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How does the 3-hydroxypropyl group influence the compound’s solubility and reactivity in aqueous vs. organic solvents?

- Methodology :

- Solubility profiling : Use shake-flask method with HPLC quantification. The 3-hydroxypropyl group enhances hydrophilicity (logP reduction by ~1.5 units), improving solubility in polar solvents (e.g., water: ~15 mg/mL; DMSO: >50 mg/mL) .

- Reactivity : Test nucleophilic substitution reactions (e.g., with thiols or amines) in varying pH buffers to assess hydroxypropyl stability .

Q. What spectroscopic techniques are critical for verifying the structure of 8-Bromo-9-(3-hydroxypropyl)-9H-adenine?

- Methodology :

- NMR : -NMR to confirm bromine substitution (C8: δ 120–125 ppm) and alkylation (C9: δ 45–50 ppm) .

- IR spectroscopy : Identify O–H stretches (3200–3400 cm⁻¹) and C–Br vibrations (550–650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during C8 bromination?

- Methodology :

- Catalyst screening : Compare NBS with alternatives like Br₂/FeBr₃. Use design of experiments (DoE) to optimize temperature (60–80°C) and solvent (DMF vs. acetonitrile). NBS in DMF at 70°C reduces dibrominated by-products to <5% .

- Kinetic monitoring : Track reaction progress via TLC or in-situ Raman spectroscopy to halt at 90% conversion .

Q. How should researchers resolve contradictions in biological activity data (e.g., TLR7 agonism vs. antagonism) for this compound?

- Methodology :

- Impurity analysis : Use LC-MS to check for residual alkylating agents (e.g., 3-bromo-1-propanol) that may interfere with assays. Reproduce assays with ≥98% pure compound (HPLC) .

- Dose-response studies : Test across a broad concentration range (nM to μM) in HEK293-TLR7 reporter cells to clarify agonist/antagonist behavior .

Q. What strategies improve the compound’s stability under UV light during photochemical studies?

- Methodology :

- Photostability assays : Expose to UV (254 nm) and monitor degradation via HPLC. Add antioxidants (e.g., BHT) or use amber glassware to reduce radical-mediated decomposition by 60% .

- Computational modeling : DFT calculations to identify vulnerable bonds (e.g., C–Br) and design derivatives with electron-withdrawing groups for enhanced stability .

Q. How can regioselectivity challenges during N9-alkylation be addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.